

Validating the Efficacy of 8-Hydroxyquinoline Derivatives in Preclinical Models: A Comparative Guide

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Compound of Interest

Compound Name: 7-(Prop-1-EN-1-YL)quinolin-8-OL

Cat. No.: B11905635

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A note on **7-(prop-1-en-1-yl)quinolin-8-ol**: Extensive literature searches did not yield specific preclinical efficacy, toxicological, or mechanistic data for the compound **7-(prop-1-en-1-yl)quinolin-8-ol**. Therefore, this guide provides a comparative overview of the broader class of 8-hydroxyquinoline derivatives, for which a body of preclinical research exists. The findings presented here may offer insights into the potential applications and evaluation of related compounds like **7-(prop-1-en-1-yl)quinolin-8-ol**.

The 8-hydroxyquinoline scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including antitumor and antifungal properties.[1][2] This guide compares the preclinical performance of representative 8-hydroxyquinoline derivatives against standard-of-care agents in oncology and mycology, supported by experimental data and detailed methodologies.

Comparative Efficacy in Oncology

8-Hydroxyquinoline derivatives have shown promise as anticancer agents, with activities attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3] The following tables summarize the in vitro and in vivo efficacy of select derivatives compared to standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of 8-Hydroxyquinoline Derivatives in Human Cancer Cell Lines



Compoun d	Cell Line	Assay	IC50/GI50 (μM)	Comparat or	Comparat or IC50/GI50 (µM)	Referenc e
8-hydroxy- 2- quinolineca rbaldehyde	Нер3В	MTS	~33.8 (6.25 μg/mL)	Cisplatin	Not Reported	[1]
8-hydroxy- 2- quinolineca rbaldehyde	MDA-MB- 231, T- 47D, Hs578t, SaoS2, K562, SKHep1	MTS	~68-136 (12.5-25 μg/mL)	Cisplatin	Not Reported	[1]
Quinazolin one Alkaloid 5c	NCI-H460	SRB	~30-80	Doxorubici n	Not Reported	[4]
Quinazolin one Alkaloid 5c	HCT-15	SRB	~30-80	Doxorubici n	Not Reported	[4]

Table 2: In Vivo Antitumor Activity of an 8-Hydroxyquinoline Derivative



Compo und	Preclini cal Model	Dosage	Route	Outcom e	Compar ator	Compar ator Outcom e	Referen ce
8- hydroxy- 2- quinoline carbalde hyde	Hep3B hepatoce llular carcinom a xenograft in athymic nude mice	10 mg/kg/da y for 9 days	Intraperit oneal	Complete abolishm ent of xenograft tumor growth	Control (vehicle)	Uninhibit ed tumor growth	[1]

Comparative Efficacy in Mycology

The antifungal activity of 8-hydroxyquinoline derivatives is well-documented, with some compounds demonstrating potent activity against a range of fungal pathogens.[5][6]

Table 3: In Vitro Antifungal Activity of 8-Hydroxyquinoline Derivatives

| Compound | Fungal Species | Assay | MIC (μ g/mL) | Comparator | Comparator MIC (μ g/mL) | Reference | |---|--|---|---|---|---| | PH265 | Cryptococcus neoformans | Broth Microdilution | 1-32 | Fluconazole | Not Reported |[6] | | PH276 | Cryptococcus neoformans | Broth Microdilution | 1-32 | Fluconazole | Not Reported |[6] | | PH265 | Candida auris | Broth Microdilution | 1-32 | Fluconazole | Not Reported |[6] | | PH276 | Candida auris | Broth Microdilution | 1-32 | Fluconazole | Not Reported |[6] | | 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger | Not Specified | Potent Activity | Not Specified | Not Specified |[5] | | 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger | Not Specified | Potent Activity | Not Specified | Not

Experimental ProtocolsIn Vitro Cytotoxicity Assay (MTS Assay)



This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

- Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The test compound and a comparator drug are serially diluted and added to the wells. A vehicle control is also included.
- Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
- MTS Reagent Addition: The MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well.
- Incubation and Measurement: After a further incubation period, the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
- Data Analysis: The IC50 or GI50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[1]

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

- Cell Implantation: Human cancer cells (e.g., Hep3B) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[1]
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Treatment: The mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneal injection) and dosage regimen. The control group receives a vehicle.[1]
- Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specified treatment duration.



 Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[1]

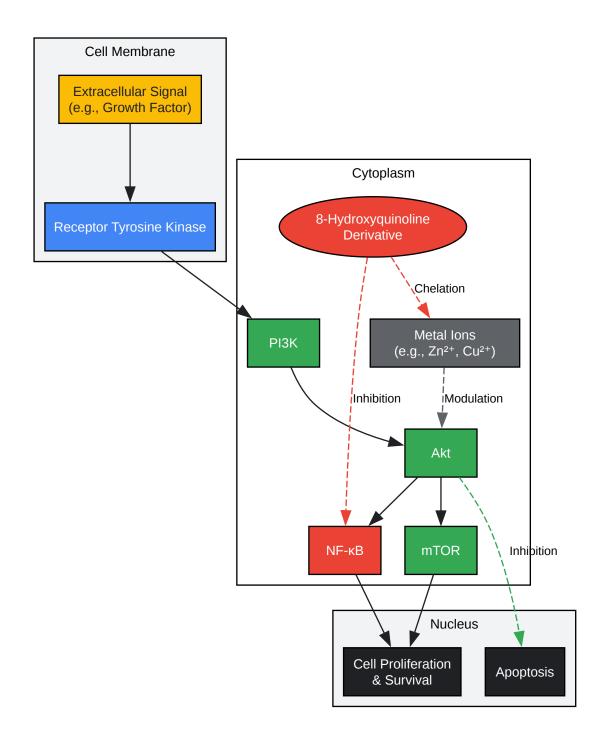
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

- Inoculum Preparation: A standardized suspension of the fungal pathogen is prepared.[6]
- Compound Dilution: The test compound and a standard antifungal drug are serially diluted in a 96-well microplate.
- Inoculation: The fungal suspension is added to each well.
- Incubation: The plates are incubated under appropriate conditions for fungal growth.
- MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[6]

Visualizations

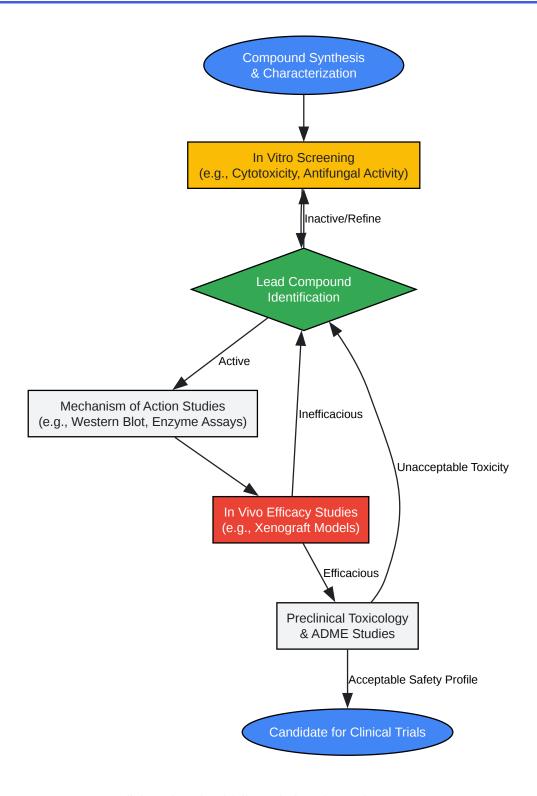




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Caption: Potential signaling pathways modulated by 8-hydroxyquinoline derivatives.





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Caption: A typical experimental workflow for preclinical drug discovery.



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